molecular formula C31H37ClN4O4 B11929208 TAMRA amine, 5-isomer

TAMRA amine, 5-isomer

Cat. No.: B11929208
M. Wt: 565.1 g/mol
InChI Key: VPOLLACBGNYGIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAMRA amine, 5-isomer typically involves the reaction of tetramethylrhodamine with an amine group. The process often includes the use of reductive amination reactions or enzymatic transamination . The reaction conditions generally require solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C in the dark to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: TAMRA amine, 5-isomer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of TAMRA amine, 5-isomer involves its ability to conjugate with electrophilic reagents, forming stable covalent bonds. This conjugation allows it to label biomolecules effectively. The compound can serve as a Förster Resonance Energy Transfer (FRET) acceptor for fluorescein, enhancing its utility in various fluorescence-based assays .

Comparison with Similar Compounds

Uniqueness: TAMRA amine, 5-isomer is unique due to its primary amine group, which allows for versatile conjugation with various electrophiles. This makes it highly valuable for specific labeling applications where other isomers may not be as effective .

Properties

Molecular Formula

C31H37ClN4O4

Molecular Weight

565.1 g/mol

IUPAC Name

5-(6-azaniumylhexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;chloride

InChI

InChI=1S/C31H36N4O4.ClH/c1-34(2)21-10-13-24-27(18-21)39-28-19-22(35(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(37)38)30(36)33-16-8-6-5-7-15-32;/h9-14,17-19H,5-8,15-16,32H2,1-4H3,(H-,33,36,37,38);1H

InChI Key

VPOLLACBGNYGIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC[NH3+])C(=O)[O-].[Cl-]

Origin of Product

United States

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